Home > Products > Screening Compounds P96939 > N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide -

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide

Catalog Number: EVT-3606492
CAS Number:
Molecular Formula: C24H24FN3O4S
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) []

Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinases (MMPs). [] It exhibits nanomolar IC50 values against TACE and several MMPs in vitro. [] TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion in cell-based assays, including human whole blood, without affecting TNF mRNA levels. [] It also inhibits spontaneous TNF secretion by human synovium tissue explants from rheumatoid arthritis patients and reduces clinical severity scores in mouse models of collagen-induced arthritis. []

2. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b []

Compound Description: (S)-17b is a potent and selective inhibitor of human class I histone deacetylase (HDAC) isoforms. [] It exhibits strong inhibitory activity against human myelodysplastic syndrome (SKM-1) cell line and increases intracellular levels of acetyl-histone H3 and P21. [] (S)-17b induces G1 cell cycle arrest and apoptosis, demonstrates excellent in vivo antitumor activity in SKM-1 xenograft models, and has a favorable pharmacokinetic profile. []

Relevance: (S)-17b, similar to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, possesses a benzamide moiety. [] This structural similarity points towards potential commonalities in their binding interactions and possibly in some aspects of their biological activity.

3. 3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1) []

Compound Description: Compound 1 is a covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It exhibits low double-digit nanomolar IC50 values in a radiometric kinase assay and demonstrates covalent engagement with JNK3 in a NanoBRETTM intracellular assay. []

Relevance: Compound 1 shares the benzamide moiety and the 4-fluorophenyl group with N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide. [] This structural similarity suggests potential overlap in their binding sites or a shared pharmacophore for JNK3 inhibition.

4. N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13) []

Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3 with low double-digit nanomolar IC50 values in a radiometric kinase assay. [] It exhibits excellent selectivity against a panel of 410 kinases. [] Introduction of a photolabile protecting group allowed for a nearly 10-fold decrease in intracellular JNK3 binding affinity, which was fully recovered by UV irradiation at 365 nm. []

Relevance: Compound 13, like N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, incorporates a benzamide moiety and a 4-fluorophenyl group. [] The shared structural features suggest they might target similar binding sites or possess a comparable pharmacophore for JNK3 inhibition.

5. 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax) [, , , ]

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. [, , , ] It is primarily metabolized in the liver and excreted in feces. [] Venetoclax undergoes oxidative metabolism primarily involving the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] One of its major metabolites, M27, is formed by CYP3A4 and is considered a disproportionate human metabolite. []

Relevance: Both Venetoclax and N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide belong to the benzamide class of compounds. [, , , ] This structural similarity suggests potential similarities in their overall molecular shape and physicochemical properties, although their pharmacological targets and activities are distinct.

6. 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15) []

Compound Description: Compound 15 acts as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). [] It exhibits nanomolar potency in inhibiting IL-17 secretion from human TH17 cells. [] Crystallographic studies reveal that hydrophobic interactions around the substituted benzamide moiety and a hydrogen bond from the amide NH to His479 contribute to its mechanism of action. []

Relevance: Similar to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, compound 15 features a benzamide core structure. [] This shared feature may imply some degree of similarity in their overall molecular shape and potential for interactions with biological targets, although their specific mechanisms and activities might differ significantly.

7. N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (25) []

Compound Description: Compound 25 functions as an agonist of the RORγ-LBD. [] It exhibits a distinct binding mode compared to the inverse agonist 15, highlighting the importance of structural variations within the benzamide class for influencing RORγ activity. []

Relevance: Compound 25, similar to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, features a benzamide core structure. [] Despite the shared structural element, their specific substitutions and overall structures differ, potentially leading to distinct pharmacological profiles and activities.

8. 4-amino- [N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzene sulfonamide (a1) []

Compound Description: Compound a1 displays good anticonvulsant activity in the maximal electroshock (MES) test. [] This suggests its potential for therapeutic use in epilepsy or other seizure disorders. []

Relevance: Compound a1, like N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, contains a benzenesulfonamide moiety. [] This shared chemical class indicates a potential for similar interactions with biological targets, although their specific targets and overall structures differ.

9. 4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide (a4) []

Compound Description: Compound a4 exhibits good anticonvulsant activity in the MES test, similar to compound a1. [] This further supports the potential therapeutic utility of 1, 3, 4-thiadiazole derivatives in managing seizure disorders. []

Relevance: Compound a4 shares the benzenesulfonamide moiety with N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide. [] This common structural feature suggests potential similarities in their binding interactions and pharmacological properties, although their precise targets and activities might differ.

10. 4-amino-[N-5(2-chlorophenyl) 1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide (a2) []

Compound Description: Compound a2 demonstrates moderate anticonvulsant activity in the MES test, indicating its potential as a less potent antiepileptic agent compared to compounds a1 and a4. []

Relevance: Compound a2 belongs to the benzenesulfonamide class, similar to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide. [] This shared chemical class suggests potential similarities in their interactions with biological targets, although their specific substituents and activities might differ.

11. 4-amino-[N-(2-Nitrophenyl)-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide (a5) []

Compound Description: Compound a5 exhibits moderate anticonvulsant activity in the MES test, comparable to compound a2, suggesting a modest antiepileptic potential. []

Relevance: Similar to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide, compound a5 belongs to the benzenesulfonamide class of compounds. [] This shared structural element suggests potential similarities in their binding interactions and some aspects of their pharmacological activities, despite differences in their specific targets and overall structures.

Properties

Product Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C24H24FN3O4S

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C24H24FN3O4S/c25-20-5-7-22(8-6-20)27-33(30,31)23-11-9-21(10-12-23)26-24(29)19-3-1-18(2-4-19)17-28-13-15-32-16-14-28/h1-12,27H,13-17H2,(H,26,29)

InChI Key

IEVBMKNJDYSJIN-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.